molecular formula C11H15NO2 B12331589 Methyl 4-(1-aminopropan-2-yl)benzoate

Methyl 4-(1-aminopropan-2-yl)benzoate

Cat. No.: B12331589
M. Wt: 193.24 g/mol
InChI Key: UIJNBGGHLRGMTQ-UHFFFAOYSA-N
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Description

Methyl 4-(1-aminopropan-2-yl)benzoate is an organic compound with a molecular structure that includes a benzoate ester and an aminopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-aminopropan-2-yl)benzoate typically involves the esterification of 4-(1-aminopropan-2-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-aminopropan-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(1-aminopropan-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(1-aminopropan-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies on its binding affinity and molecular interactions are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobenzoate
  • Ethyl 4-(1-aminopropan-2-yl)benzoate
  • Propyl 4-(1-aminopropan-2-yl)benzoate

Uniqueness

Methyl 4-(1-aminopropan-2-yl)benzoate is unique due to its specific ester and aminopropyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 4-(1-aminopropan-2-yl)benzoate

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6,8H,7,12H2,1-2H3

InChI Key

UIJNBGGHLRGMTQ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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